Formation of tetrahydrofurans via a 5-endo-tet cyclization of aziridines – synthesis of (−)-pachastrissamine†
Organic & Biomolecular Chemistry Pub Date: 2013-06-18 DOI: 10.1039/C3OB40797G
Abstract
The formation of tetrahydrofurans from 2-hydroxyalkyl-oxirane or aziridine is reported. The 5-endo-tet cyclization/ring opening of aziridine proceeded smoothly to give tetrahydrofurans (THFs) under mild conditions. In contrast, the corresponding process of oxirane was unsuccessful and a sequence of SN2 substitution/cyclization was required to form THFs. The application of the process to prepare ent-(−)-pachastrissamine is described.

Recommended Literature
- [1] The fluorescence toolbox for visualizing autophagy
- [2] The bioactive components as well as the nutritional and health effects of sea buckthorn†
- [3] Novel approaches for highly selective, room-temperature gas sensors based on atomically dispersed non-precious metals†
- [4] Correction: Specific detection of Cronobacter sakazakii in powdered infant formula using ssDNA aptamer
- [5] Crack-based strain sensor with diverse metal films by inserting an inter-layer†
- [6] Lewis and Brønsted basicity of phosphine-diazomethane derivatives†
- [7] Inside back cover
- [8] One-step synthesis of epitaxial 3D/2D metal halide perovskite heterostructures†
- [9] Strong reinforcement effects in 2D cellulose nanofibril–graphene oxide (CNF–GO) nanocomposites due to GO-induced CNF ordering†
- [10] Back cover
